molecular formula C8H11NO4 B1348163 (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid CAS No. 52736-33-1

(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid

Cat. No.: B1348163
CAS No.: 52736-33-1
M. Wt: 185.18 g/mol
InChI Key: FCTFTKXWJQFGLI-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-Morpholin-4-yl-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a morpholine ring, a ketone group, and a carboxylic acid group

Scientific Research Applications

Chemistry: (Z)-4-Morpholin-4-yl-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with maleic anhydride under controlled conditions to form the desired product. The reaction typically proceeds as follows:

    Reactants: Morpholine and maleic anhydride.

    Solvent: Anhydrous toluene or another suitable organic solvent.

    Temperature: The reaction is carried out at elevated temperatures, typically around 80-100°C.

    Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.

    Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-Morpholin-4-yl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    4-Morpholinobutyric acid: Similar structure but lacks the ketone group.

    4-Oxobutyric acid: Lacks the morpholine ring.

    Maleic acid derivatives: Similar backbone but different substituents.

Uniqueness: (Z)-4-Morpholin-4-yl-4-oxobut-2-enoic acid is unique due to the presence of both the morpholine ring and the ketone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFTKXWJQFGLI-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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